Chroman-4-ylmethanamine hydrochloride
Description
Significance of Chroman Scaffolds in Medicinal Chemistry
The chroman ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. Current time information in Los Angeles, CA, US.sigmaaldrich.comachmem.comresearchgate.net This designation is attributed to its structural motif being a common and integral feature in a variety of natural products and medicinal agents that exhibit a broad spectrum of pharmacological properties. bldpharm.com The chroman-4-one scaffold, a close relative and precursor to compounds like Chroman-4-ylmethanamine hydrochloride, is a versatile building block for designing and synthesizing novel lead compounds. sigmaaldrich.com
The significance of the chroman scaffold stems from several key attributes:
Natural Occurrence: Chroman-based units are ubiquitous in nature, found in compounds like flavonoids, polyphenols, and tocochromanols (Vitamin E). Current time information in Los Angeles, CA, US.sigmaaldrich.com This natural prevalence often suggests inherent biological compatibility and favorable toxicological profiles.
Structural Versatility: The chroman skeleton, consisting of a fused benzene (B151609) and dihydropyran ring, allows for structural diversification at multiple positions. sigmaaldrich.com Modifications can modulate the molecule's physicochemical properties, such as lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Broad Biological Activity: Derivatives of the chroman scaffold have demonstrated a wide range of pharmacological activities. Research has extensively documented their potential as anticancer, antioxidant, anti-inflammatory, antiviral, antidiabetic, and neuroprotective agents. sigmaaldrich.comfluorochem.co.uk For instance, certain chroman-4-one derivatives have been investigated as selective inhibitors of Sirtuin-2, an enzyme associated with age-related neurodegenerative diseases. Current time information in Los Angeles, CA, US.
This combination of natural precedent, synthetic tractability, and diverse biological action solidifies the chroman framework as a highly valuable and frequently explored structure in the quest for new therapeutic agents. bldpharm.comsigmaaldrich.com
Historical Perspective on this compound Investigation
While specific seminal papers detailing the initial discovery and investigation of this compound are not prominently featured in widely available academic literature, the history of its parent scaffold, chroman-4-one, is well-documented. The synthesis of chroman-4-one derivatives has been a subject of extensive research for many decades, with numerous methods developed and refined over time. acs.org
Early synthetic efforts often focused on intramolecular cyclization reactions to construct the core bicyclic ring system. researchgate.net Over the years, a multitude of synthetic strategies have been reported, reflecting the scaffold's importance. These include:
Michael addition reactions. researchgate.net
Electrophilic cyclization of ethyl 3-phenoxypropanoate derivatives. researchgate.net
Acid- or base-catalyzed condensation reactions to create derivatives like 3-benzylidene-4-chromanones. researchgate.net
Modern cascade radical annulation and cyclization reactions under metal-free conditions. mdpi.comresearchgate.net
The existence of this compound as a commercially available research chemical indicates its utility as an intermediate, likely developed as part of a broader synthetic program aimed at creating more complex, biologically active molecules. Its synthesis would typically involve the reductive amination of a corresponding chroman-4-one precursor. Current time information in Los Angeles, CA, US. The investigation of chroman-4-amine (B2768764) derivatives, therefore, is intrinsically linked to the long and rich history of synthetic exploration of the chroman-4-one framework. researchgate.netacs.org
Current Research Landscape and Strategic Objectives
The current research landscape involving chroman derivatives is vibrant and strategically focused on addressing complex, multifactorial diseases. The chroman-4-one and chroman-4-amine scaffolds are being employed to develop multi-target-directed ligands (MTDLs), a paradigm shift from the traditional "one-target, one-drug" approach. Current time information in Los Angeles, CA, US.
Key strategic objectives in modern research include:
Neurodegenerative Diseases: A significant area of focus is Alzheimer's disease. Researchers are designing chroman-based molecules that can simultaneously inhibit multiple pathological targets. For example, studies have produced tailored chromanones that show inhibitory activity against human acetylcholinesterase (hAChE), butyrylcholinesterase (hBuChE), and monoamine oxidase-B (hMAO-B), while also demonstrating high affinity for σ1 and σ2 receptors. acs.org This multi-target approach is believed to be more effective for complex disorders like Alzheimer's. Current time information in Los Angeles, CA, US.acs.org
Antiparasitic Agents: Chroman-4-one analogues are being investigated as inhibitors of essential parasitic enzymes. One such target is Pteridine (B1203161) Reductase 1 (PTR1), an enzyme crucial for the survival of trypanosomatid parasites that cause diseases like Human African Trypanosomiasis and Leishmaniasis. ontosight.ainih.gov Research in this area aims to optimize these scaffolds to create potent and selective antiparasitic drugs. ontosight.ai
Oncology: The development of chroman-4-one derivatives as anticancer agents continues to be an active field. Studies have identified compounds with significant cytotoxic activity against various cancer cell lines, including breast and lung cancer. researchgate.netgu.se The objective is to refine these structures to enhance their potency and selectivity for malignant cells.
Development of Novel Synthetic Methodologies: Alongside therapeutic applications, there is a strong focus on advancing the synthesis of chroman derivatives. Recent research highlights the development of efficient, mild, and environmentally friendly synthetic routes, such as cascade reactions and photoredox catalysis, to build libraries of diverse chroman-based compounds for biological screening. researchgate.netrsc.org
The overarching goal is to leverage the privileged chroman scaffold to create highly specific and effective therapeutic agents through innovative synthetic chemistry and multi-target drug design. acs.orggu.se
Research Findings on Chroman Derivatives
The following tables summarize specific findings from academic research on various derivatives of the chroman scaffold.
Table 1: Chroman Derivatives as Enzyme Inhibitors for Neurodegenerative Diseases
| Compound Type | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| gem-Dimethylchroman-4-ol family | Equine Butyrylcholinesterase (eqBuChE) | Good inhibition in the range of 2.9 – 7.3 μM, comparable to currently used drugs. | Current time information in Los Angeles, CA, US. |
| gem-Dimethyl-chroman-4-amine library | Equine Butyrylcholinesterase (eqBuChE) | Selective inhibition in the range of 7.6 – 67 μM; kinetic studies revealed mixed inhibition. | Current time information in Los Angeles, CA, US. |
| Azepane-linked Chromanone (compound 19) | hAChE, hBuChE, hMAO-B, σ1/σ2 receptors | Exhibited balanced inhibitory activities against multiple targets relevant to Alzheimer's disease. | acs.org |
| 8-bromo-6-chloro-2-pentylchroman-4-one | Sirtuin 2 (Sirt2) | Showed excellent inhibition (88%) of Sirt2 at a 200 µM concentration. | gu.se |
Table 2: Antiparasitic and Anticancer Activity of Chroman-4-one Derivatives
| Compound/Derivative | Target/Application | Activity Data | Reference |
|---|---|---|---|
| Chroman-4-one analogue (compound 1) | Trypanosoma brucei (parasite) | EC50 value of 12.6 ± 1.7 µM. | ontosight.ai |
| Chroman-4-one analogue (compound 2) | Trypanosoma brucei (parasite) | EC50 value of 13.0 ± 1.8 µM. | ontosight.ai |
| Chroman-4-one analogue (compound 1) | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | Ki value of 2.1 ± 0.1 µM. | ontosight.ai |
| 2-pyridylethyl substituted Chroman-4-ones | Breast and lung cancer cell proliferation | Showed significant reduction of cancer cell proliferation in a fluorescent-based assay. | gu.se |
Structure
2D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZNVDWYSTBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Chroman 4 Ylmethanamine Hydrochloride
Established Synthetic Pathways to the Chroman-4-ylmethanamine Core
The synthesis of the chroman-4-ylmethanamine core is a multi-step process that relies on the initial formation of the chroman ring system, followed by the introduction of the aminomethyl group at the 4-position. Various established methodologies have been developed to achieve this, often focusing on efficiency, and stereocontrol.
Cyclization Reactions for Chroman Ring Formation
The construction of the chroman ring is a fundamental step and can be achieved through several cyclization strategies. These methods often involve the formation of the heterocyclic oxygen-containing ring from acyclic precursors.
One common approach involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For instance, a phenol with a three-carbon side chain containing a leaving group or a double bond can undergo ring closure to form the chroman structure. Another strategy is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, which provides a convenient metal-free method to synthesize chroman-4-ones, key intermediates for chroman-4-ylmethanamine. nih.govmdpi.com This reaction is believed to proceed through an alkoxycarbonyl radical intermediate. nih.gov
Additionally, asymmetric synthesis methods have been developed to produce enantiomerically enriched chromans. researchgate.net Bifunctional enamine-metal Lewis acid catalysis has been successfully applied to the asymmetric synthesis of chromans from cyclohexanones and salicylaldehydes, affording tricyclic chromans with three consecutive stereogenic centers. researchgate.net
| Starting Materials | Reagents/Catalysts | Product | Yield | Enantiomeric Excess |
| Cyclohexanones and Salicylaldehydes | Chiral bifunctional thiourea-tertiary amine | Polycyclic compounds with chromane (B1220400) and spirooxindole moieties | Up to 84% | 98 to >99% ee |
| 2-(allyloxy)arylaldehydes and oxalates | (NH₄)₂S₂O₈ | Ester-containing chroman-4-ones | Moderate to good yields | N/A |
Amine Functionalization via Reductive Processes
Once the chroman-4-one intermediate is obtained, the aminomethyl group can be introduced at the 4-position. A primary method for this transformation is reductive amination. wikipedia.orglibretexts.org This process involves the reaction of the chroman-4-one with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This one-pot reaction is a widely used and efficient method for amine synthesis due to its mild conditions and operational simplicity. wikipedia.orgorganic-chemistry.org
The general steps for reductive amination of a chroman-4-one are:
Reaction of the chroman-4-one with an amine to form a hemiaminal.
Loss of water from the hemiaminal to form an imine intermediate.
Reduction of the imine to the final amine product. wikipedia.org
Stereoselective Synthesis of Chiral Chroman-4-ylmethanamine Isomers
The synthesis of specific stereoisomers of chroman-4-ylmethanamine is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities. Chiral chromans are present in numerous natural products and pharmaceuticals. mdpi.comchemrxiv.org
Stereoselective synthesis can be achieved through various strategies. One approach is the use of chiral catalysts in the cyclization step to form an enantiomerically enriched chroman-4-one precursor. researchgate.net For example, a P-chiral monophosphine ligand has been used in the nickel-catalyzed asymmetric synthesis of chiral chromans. chemrxiv.orgchemrxiv.org Another method involves the diastereoselective reduction of a chiral imine intermediate during the reductive amination step.
Organocatalytic domino reactions have also been employed for the highly enantio- and diastereoselective synthesis of functionalized chromanes. scispace.com These reactions, using modularly designed organocatalysts, can produce chromane derivatives in high yields and with excellent stereoselectivity. scispace.com The resulting products can then be further functionalized to yield the desired chiral chroman-4-ylmethanamine isomers.
| Catalytic System | Reaction Type | Product | Diastereomeric Ratio | Enantiomeric Excess |
| Modularly Designed Organocatalysts | Domino Michael/hemiacetalization | Functionalized chromanes | Up to 99:1 dr | Up to 99% ee |
| Nickel/(R)-AntPhos | Reductive cyclization | Tertiary allylic siloxanes bearing chroman structures | N/A | Excellent |
Advanced Synthetic Strategies for Functionalized Derivatives
To explore the structure-activity relationships of chroman-4-ylmethanamine, the synthesis of functionalized derivatives is essential. Advanced synthetic strategies allow for the introduction of various substituents on the chroman ring system.
Metal-Catalyzed Coupling Reactions for Ring Construction
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the chroman ring from simpler starting materials. uni-muenchen.deustc.edu.cn These reactions, often catalyzed by palladium, nickel, or copper, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uni-muenchen.delibretexts.org
For example, a convergent three-step method for 2-substituted chromans involves a Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org This approach has been used to synthesize a variety of 2-aryl-, 2-heteroaryl-, and 2-alkylchromans. organic-chemistry.org Similarly, palladium-catalyzed intramolecular aryloxycarbonylation has been utilized in a ring-opening/ring-closing reaction to synthesize chroman-2,4-diones. acs.org
| Coupling Reaction | Catalysts | Starting Materials | Product |
| Heck Coupling | Palladium | Allylic alcohols, 2-iodophenols | 2-substituted chromans |
| Suzuki Coupling | Palladium | Organoborane, halide/triflate | Biaryl compounds |
| Intramolecular Aryloxycarbonylation | Palladium | 3-iodochromone, N-nucleophiles | Chromone-3-carboxamides, Chroman-2,4-diones |
Introduction of Substituents on the Chroman Heterocycle
The introduction of substituents onto the chroman heterocycle can be achieved at various stages of the synthesis. Substituents can be present on the starting materials before cyclization or introduced onto the pre-formed chroman ring.
For instance, substituted 2-(allyloxy)arylaldehydes can be used in cascade radical cyclization reactions to yield chroman-4-ones with substituents on the aromatic ring. nih.gov The nature and position of these substituents can significantly influence the electronic properties and biological activity of the final chroman-4-ylmethanamine derivatives. mdpi.comacs.org Studies have shown that electron-withdrawing groups in the 6- and 8-positions of the chroman-4-one scaffold are favorable for certain biological activities. acs.org
Furthermore, 2-alkyl-substituted chroman-4-ones can be synthesized through a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones. rsc.org This method allows for the introduction of a variety of alkyl groups at the 2-position under mild conditions. rsc.org
| Position of Substitution | Synthetic Method | Precursor | Resulting Substituent |
| Aromatic Ring | Cascade Radical Cyclization | Substituted 2-(allyloxy)arylaldehydes | Various substituents |
| 2-position | Zinc-mediated cascade reaction | 3-chlorochromones | Alkyl groups |
| 6- and 8-positions | Base-mediated aldol (B89426) condensation | Substituted phenols and aldehydes | Electron-withdrawing groups |
Synthesis of Polycyclic and Spirocyclic Chroman Analogs
The chroman scaffold serves as a foundational building block for the synthesis of more complex molecular structures, including spirocyclic and polycyclic systems. These advanced analogs are of interest due to their rigid three-dimensional conformations.
One notable strategy involves the construction of spiro[chromane-2,4′-piperidin]-4-one derivatives. researchgate.net The synthesis of these complex structures can be initiated from simpler phenolic precursors, such as m-bromo-o-hydroxyacetophenone. researchgate.net A key step in this synthetic sequence is the cyclization of the chroman ring system with a piperidine-containing component, such as 1-Boc-piperidone, in the presence of a catalyst like pyrrolidine. researchgate.net This approach highlights a methodology where the chroman and the spiro-linked ring are assembled concurrently to create the core spirocyclic framework. Further modifications, such as Suzuki coupling reactions, can be employed on these spiro-chromanone intermediates to introduce additional complexity and build polycyclic systems. researchgate.net
Derivatization and Chemical Reactivity
The chemical reactivity of the chroman-4-ylmethanamine hydrochloride molecule is primarily centered on the primary amine of the methanamine side chain and potential modifications to the chroman ring itself. These transformations allow for the generation of a diverse library of derivatives.
Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to modulate a molecule's properties and reactivity. solubilityofthings.comfiveable.me On the chroman scaffold, FGI can be employed to create a wide array of analogs. For instance, the ketone group of chroman-4-one, a common precursor, can be reduced to a secondary alcohol using various hydride reagents. imperial.ac.uk This hydroxyl group can then be converted into a good leaving group, such as a sulfonate ester (tosylate or mesylate), or directly into a halide (chloride, bromide, or iodide) using standard reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu These transformations provide synthetic handles for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities onto the chroman ring. ub.edu
The primary amine of chroman-4-ylmethanamine is a versatile nucleophile for the formation of amide and sulfonamide linkages, which are fundamental groups in medicinal chemistry.
Amide Formation: The most direct method for amide synthesis is the coupling of the amine with a carboxylic acid. This reaction typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. fishersci.co.uk Common strategies include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like HOBt to improve efficiency. fishersci.co.uk Alternatively, uronium salt-based reagents such as HATU provide rapid and high-yielding conversions. A classic approach involves converting the carboxylic acid to a more reactive acyl chloride, which readily reacts with chroman-4-ylmethanamine, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.com
Table 1: Selected Coupling Reagents for Amide Formation
| Reagent Class | Example Reagents | Typical Conditions |
|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Aprotic solvent (e.g., DMF, DCM), often with HOBt or HOAt, Room Temp |
| Uronium Salts | HATU, HBTU, PyBOP | Aprotic solvent (e.g., DMF), Base (e.g., DIPEA), Room Temp |
Sulfonamide Formation: Sulfonamides are readily synthesized by reacting chroman-4-ylmethanamine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.gov This reaction, a standard method for S-N bond formation, is robust and accommodates a wide variety of substituents on the sulfonyl chloride. organic-chemistry.org Modern variations allow for the one-pot synthesis of sulfonamides from unactivated acids and amines via decarboxylative halosulfonylation, providing an alternative route that avoids the pre-synthesis of sulfonyl chlorides. princeton.edu Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with reagents like N-chlorosuccinimide (NCS), followed by immediate reaction with the amine in the same vessel. organic-chemistry.org
Table 2: Common Strategies for Sulfonamide Synthesis
| Reagent | Description |
|---|---|
| Sulfonyl Chlorides (e.g., TsCl, MsCl) | The most common method, reacting the amine with the sulfonyl chloride in the presence of a base. |
| Sulfonyl Fluorides | Can be used in catalyzed reactions with silyl (B83357) amines for S-N bond formation. organic-chemistry.org |
The chroman-4-one scaffold, a key intermediate for chroman-4-ylmethanamine, is amenable to a variety of chemical transformations that introduce structural diversity. nih.gov Radical cascade reactions have emerged as a powerful tool for functionalizing the chroman-4-one core. researchgate.net For example, cascade radical annulation of 2-(allyloxy)arylaldehydes can be used to construct the chroman-4-one ring system while simultaneously introducing ester-containing side chains. mdpi.com Furthermore, zinc-mediated cascade reactions involving 3-chlorochromones allow for decarboxylative β-alkylation and dechlorination, leading to the synthesis of 2-alkyl-substituted chroman-4-ones under mild conditions. rsc.org These methods provide access to a library of substituted chroman-4-one derivatives, which can then be further elaborated, for instance by reductive amination, to yield a diverse set of chroman-4-ylmethanamine analogs. researchgate.net
Structure Activity Relationship Sar Investigations of Chroman 4 Ylmethanamine Hydrochloride Derivatives
Impact of Structural Modifications on Biological Activity
Substituent Effects on the Chroman Ring System
The biological activity of chroman derivatives is highly sensitive to the nature and position of substituents on the aromatic portion of the ring system. Research has demonstrated that even minor changes can lead to significant shifts in potency and selectivity.
Studies on 2-pentylchroman-4-one derivatives as inhibitors of the enzyme SIRT2 revealed a strong dependence on substitution at the 6- and 8-positions. The unsubstituted parent compound was found to be devoid of inhibitory activity, highlighting the necessity of substituents on the aromatic ring for achieving inhibition. nih.gov Further investigation into disubstituted analogs showed that the size and electronic properties of these groups are critical. For instance, replacing halogens (chloro and bomo) at the 6- and 8-positions with smaller fluorine atoms led to a marked decrease in activity, whereas methyl groups resulted in only a slight decrease. nih.gov This suggests that larger substituents are preferred for significant inhibition. The electronic nature also plays a key role; electron-withdrawing properties can further enhance inhibitory activity, and in general, electron-rich chroman-4-ones are less potent inhibitors. nih.gov Substitution at the 7-position with a fluorine atom resulted in only weak activity. nih.gov
In the context of antioxidant activity, the radical scavenging properties of 6-chromanol derivatives are also heavily influenced by substituents on the phenyl ring. Electron-donating groups, such as amino and acetylamino groups, were found to enhance radical scavenging activity. Conversely, electron-withdrawing groups like chloro and nitro groups decreased this activity. nih.gov This correlation underscores the importance of the electronic environment of the chroman ring in modulating specific biological actions.
Similarly, in a series of thiochroman-4-one (B147511) derivatives evaluated for antimicrobial properties, compounds featuring a chlorine substituent at the 6-position generally exhibited superior results, indicating a favorable interaction for this particular substitution pattern. utmb.edu
Table 1: Effect of Chroman Ring Substitution on SIRT2 Inhibitory Activity
| Compound ID | R1 (6-position) | R2 (8-position) | Inhibition (%) at 25 µM | Key Finding |
| 1a | Cl | Cl | 84 | High activity with electron-withdrawing, larger halogens. |
| 1b | H | H | 0 | Unsubstituted ring is inactive. |
| 1c | Br | Br | 82 | Bromo-substitution maintains high activity, similar to chloro. |
| 1d | CH₃ | CH₃ | 71 | Methyl groups slightly decrease activity compared to halogens. |
| 1e | F | F | 25 | Smaller fluorine substituents lead to a significant loss of activity. |
| 1j | H | F (at pos. 7) | 18 | Substitution at the 7-position was not favorable for activity. |
Data sourced from studies on 2-pentylchroman-4-one derivatives. nih.gov
Modulation of the Amine Side Chain
The aminomethyl group at the C4 position is a key feature of chroman-4-ylmethanamine. While direct and extensive SAR studies on the modulation of this specific side chain are limited in publicly available literature, research on closely related aminomethyl chroman and chromanone analogs provides valuable insights. The basic nitrogen of the amine is often crucial for forming salt bridges or hydrogen bonds with biological targets.
The synthesis of aminomethyl derivatives of chromones is well-documented, often proceeding through the Mannich reaction, which couples the chromone (B188151) core with formaldehyde (B43269) and a primary or secondary amine. univ.kiev.uamdpi.com This synthetic accessibility allows for the introduction of a wide variety of substituents on the amine nitrogen, enabling the exploration of chemical space around this functional group.
In studies of related structures, modifications to the amine can significantly impact activity. For example, in the synthesis of (3E)-3-[[4-(Aryl/Alkyl sulfonyl)piperazin-1-yl]methylene]chroman-4-one derivatives, the nature of the substituent on the piperazine (B1678402) nitrogen was critical for antibacterial activity. Compounds with a 3-chloropropane sulfonyl group showed good activity against several bacterial strains, while other substitutions resulted in moderate or no improvement. derpharmachemica.com Although the amine in these analogs is part of a larger, more complex side chain at the 3-position, it demonstrates the principle that N-substitution is a viable strategy for modulating the biological profile of chroman-based scaffolds.
Furthermore, the basicity of the amine, which can be tuned by the substituents attached to it, often plays a role in receptor interaction and pharmacokinetic properties. The process of N-alkylation or N-acylation can alter a compound's lipophilicity, membrane permeability, and ability to interact with specific amino acid residues in a target protein. byjus.comlibretexts.org
Stereochemical Determinants of Pharmacological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. nih.govnih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. mdpi.comresearchgate.net One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. derpharmachemica.com
In the context of chroman derivatives, stereochemistry at the C2, C3, and C4 positions can profoundly influence biological outcomes. For a series of chroman and thiochroman (B1618051) derivatives designed as pure antiestrogens, the relative configuration between the 3- and 4-positions was found to be important for activity. Specifically, the (3RS,4RS)-configuration played a key role in increasing estrogen receptor binding and oral antiestrogen (B12405530) efficacy. nih.gov This highlights that the precise spatial orientation of the substituents at these positions is necessary for optimal interaction with the receptor binding pocket.
Similarly, research on (S)-4-(4-aminophenyl)-2,2,4-trimethylchroman has drawn attention to its specific stereoconfiguration. rsc.org The designation of the (S) configuration at the chiral center implies that this specific enantiomer possesses the biological activities of interest, such as antioxidant and potential pharmacological effects. rsc.org The separation and evaluation of individual enantiomers are therefore essential steps in drug development to optimize therapeutic value and avoid potential issues arising from the inactive or less desirable isomer. mdpi.com
Table 2: Importance of Stereochemistry in Biologically Active Chromans
| Compound Class | Chiral Centers | Favorable Configuration | Biological Target/Activity | Reference |
| 3,4-disubstituted Methylchromans | C3, C4 | (3RS, 4RS) | Estrogen Receptor (Antiestrogen) | nih.gov |
| 4-Aryl-trimethylchromans | C4 | (S) | Antioxidant/Pharmacological Effects | rsc.org |
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the relationship between a molecule's structure and its biological activity, thereby accelerating the drug design process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. u-tokyo.ac.jpcambridgemedchemconsulting.com For chroman-related scaffolds, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. wikipedia.org
In a 3D-QSAR study on a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives acting as GPR35 agonists, statistically significant CoMFA and CoMSIA models were developed. nih.gov These models generated contour maps that visualize the regions around the aligned molecules where different physicochemical properties are predicted to influence activity. For example, the maps might indicate areas where bulky (steric) groups are favored or disfavored, or where positive (electrostatic) or water-loving (hydrophobic) characteristics would increase potency. nih.gov Such insights are invaluable for designing new derivatives with enhanced activity.
Another 3D-QSAR study was performed on synthetic chromone derivatives to model their antioxidant properties. nih.gov The resulting Molecular Field Analysis (MFA) model was highly predictive, with a cross-validated coefficient (r²cv) of 0.771, indicating its robustness. nih.gov This model helps to identify the key structural requirements for favorable antioxidant activity and can be used to predict the potency of novel, untested chromone derivatives. nih.gov These examples, while on closely related chromone and chromenone cores, demonstrate the utility of QSAR for elucidating the SAR of the broader chroman family.
Bioisosteric Replacement Studies
Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. wikipedia.orgipinnovative.com This strategy is a cornerstone of modern drug design. nih.gov
A clear example of this approach applied to a chroman scaffold is found in the development of dopamine (B1211576) D2 receptor agonists based on a 7-OH-2-(aminomethyl)chroman template. In this work, the benzene (B151609) ring portion of the chroman core was replaced with heterocyclic bioisosteres, specifically an indolone and a benzimidazol-2-one (B1210169) ring system. nih.gov This modification, a form of non-classical bioisosteric replacement, resulted in new chemical entities that retained similar receptor affinity to the parent structures, demonstrating the viability of the heterocyclic systems as bioisosteres for the phenyl ring in this specific context. nih.gov
Another powerful bioisosteric strategy is "scaffold hopping," where the central core of a molecule is replaced with a structurally novel scaffold while maintaining the original orientation of key binding groups. This technique was used to discover a new class of BRD4 inhibitors by replacing a quinazolin-4-one core with a chromen-4-one scaffold. nih.govnih.gov The resulting chromone derivatives showed enhanced potency and an improved pharmacokinetic profile, indicating that the chromone core was a superior scaffold for this particular target. nih.govutmb.edu
The replacement of carboxylic acids with tetrazole rings is another common bioisosteric strategy used to increase bioavailability and metabolic stability while maintaining a similar acidic pKa. nih.govnih.govrug.nl This approach has been successfully applied to numerous drug classes and represents a potential modification for chroman derivatives that incorporate a carboxylic acid function. nih.gov
Conformational Analysis in Relation to Activity Profiles
The three-dimensional arrangement of a molecule is pivotal to its interaction with biological targets. In the case of chroman-4-ylmethanamine hydrochloride and its derivatives, conformational analysis provides critical insights into the spatial orientation of key pharmacophoric features, thereby influencing their biological activity. While specific conformational studies on this compound are not extensively detailed in publicly available literature, the conformational preferences of the core chroman scaffold are well-understood and can be extrapolated to understand its derivatives.
The chroman ring system, consisting of a fused benzene and dihydropyran ring, is not planar. The dihydropyran ring typically adopts a half-chair or a sofa conformation. In these arrangements, the substituents at various positions can assume either axial or equatorial orientations. The relative stability of these conformations and the orientation of the substituents are crucial for receptor binding and subsequent biological response.
For derivatives of chroman-4-ylmethanamine, the key conformational features include the puckering of the dihydropyran ring and the orientation of the aminomethyl group at the C4 position. This group can exist in a pseudo-axial or a pseudo-equatorial position, and the equilibrium between these two conformations can be influenced by the nature and substitution pattern on both the chroman ring and the aminomethyl group itself.
Studies on related chroman derivatives have demonstrated that a conformational restriction strategy can lead to the discovery of potent and selective inhibitors for various biological targets. For instance, constraining the conformation of the chroman ring has been shown to improve pharmacokinetic properties in the development of NaV1.8 inhibitors. This suggests that a well-defined three-dimensional structure is often a prerequisite for potent biological activity.
Computational modeling and spectroscopic techniques are instrumental in elucidating the preferred conformations of these molecules. Such studies can help in designing new derivatives with optimized three-dimensional structures for enhanced biological activity. By understanding the conformational requirements of the target receptor, medicinal chemists can strategically introduce modifications to the chroman-4-ylmethanamine scaffold to favor the bioactive conformation, thus improving potency and selectivity.
While detailed experimental data on the conformational analysis of this compound is limited, the foundational knowledge of the chroman scaffold's conformational behavior provides a strong basis for rational drug design and the exploration of its therapeutic potential.
Molecular Mechanisms of Action and Biological Targets of Chroman 4 Ylmethanamine Hydrochloride
Elucidation of Specific Molecular Interactions
The biological effects of chroman-4-one derivatives are rooted in their specific interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions are dictated by the compound's three-dimensional structure and the nature of its chemical substituents.
Enzyme Inhibition and Activation Mechanisms
Derivatives of the chroman-4-one scaffold have been identified as potent inhibitors of several key enzymes involved in disease pathogenesis.
One significant target is Pteridine (B1203161) Reductase 1 (PTR1) , an enzyme crucial for the survival of trypanosomatid parasites like Trypanosoma brucei and Leishmania major. nih.gov Certain chroman-4-one analogues have demonstrated effective inhibition of both T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1). nih.gov Crystallographic studies of a TbPTR1-inhibitor complex revealed that the chroman-4-one moiety engages in a π-sandwich interaction between the nicotinamide (B372718) ring of the NADP+ cofactor and the Phe97 residue of the enzyme. nih.gov Additionally, the ether oxygen of the chroman ring points toward the side chains of Asp161 and Tyr174, while a hydroxyl group can form a hydrogen bond with the NADP+ β-phosphate, anchoring the inhibitor in the active site. nih.gov
Another class of enzymes targeted by chroman-4-one derivatives is the sirtuin (SIRT) family, specifically SIRT2 , which is implicated in aging-related and neurodegenerative diseases. acs.orgnih.gov A number of substituted chroman-4-one compounds have been developed as novel, selective, and potent SIRT2 inhibitors, with some exhibiting IC50 values in the low micromolar range. acs.orgnih.gov Structure-activity relationship (SAR) studies indicate that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for inhibitory potency. acs.orgnih.gov Specifically, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups (like bromo or chloro) at the 6- and 8-positions enhance activity. nih.gov The carbonyl group of the scaffold is also crucial for high potency. nih.gov Photoaffinity labeling has been used to confirm that these inhibitors bind within a peptide region that covers the active site of SIRT2. nih.gov
The chroman-4-one structure is also found in inhibitors of other enzymes, such as monoamine oxidase-B (MAO-B) and cytochrome P450 aromatase, making them candidates for treating neurological and hormone-dependent diseases. nih.gov
Table 1: Enzyme Inhibition by Chroman-4-one Derivatives
| Derivative | Target Enzyme | IC50 Value | Source |
| (6,8-Dibromo-2-pentylchroman-4-one) | SIRT2 | 1.5 µM | nih.gov |
| (8-Bromo-6-chloro-2-pentylchroman-4-one) | SIRT2 | 4.5 µM | nih.gov |
| (6-Chloro-8-bromo-2-propylchroman-4-one) | SIRT2 | 10.6 µM | acs.org |
| (Flavanone Compound 1) | TbPTR1 | 31 µM | nih.gov |
| (Flavanone Compound 2) | LmPTR1 | 35 µM | nih.gov |
| (Flavanone Compound 3) | LmPTR1 | 36 µM | nih.gov |
Receptor Binding and Ligand-Target Recognition
The chroman-4-one scaffold has been effectively utilized to design ligands for various cell surface and intracellular receptors. These derivatives can act as agonists or antagonists, modulating receptor activity.
Sigma (σ) receptors , particularly the σ1 and σ2 subtypes, are targets for chromen-4-one derivatives (a closely related scaffold) in the context of neurological disorders like Alzheimer's disease. rsc.orgnih.gov Studies on a library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed potent and selective binding to the human σ1 receptor. nih.gov For instance, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one was found to be a potent σ1 receptor ligand with a Ki value of 19.6 nM. nih.gov The affinity and selectivity are influenced by the length of the alkyl linker and the nature of the terminal amine group. nih.gov
Furthermore, chroman-4-one frameworks have been used to develop mimetics of the peptide hormone somatostatin (B550006) , resulting in compounds with agonistic properties for somatostatin receptor subtypes. gu.se This approach uses the chroman scaffold to position key amino acid side chains in the correct orientation for receptor recognition and activation. gu.se
The lipid-activated orphan receptor GPR55 is another target for chromen-4-one derivatives. acs.org By modifying substituents on the chromenone core, researchers have developed a range of compounds with tunable efficacy, from full agonists to partial agonists and antagonists. acs.org The length of an aliphatic side-chain on an 8-benzamido residue was found to be a critical determinant of agonistic activity, while aromatic residues could switch the compound to an antagonist. acs.org The carbonyl oxygen at the 4-position of the core structure appears to be vital for receptor binding and activation, likely acting as a hydrogen bond acceptor. acs.org
Table 2: Receptor Binding Affinity of Chromen-4-one Derivatives
| Derivative | Target Receptor | Binding Affinity (Ki) | Source |
| (6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one) | Human σ1 | 19.6 nM | nih.gov |
| (6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one) | Human σ1 | 27.2 nM | rsc.orgnih.gov |
| (6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one) | Human σ1 | 87.0 nM | nih.gov |
Cellular and Physiological Pathway Modulation
The molecular interactions of chroman-4-ylmethanamine hydrochloride and its analogs translate into significant effects on cellular and physiological pathways, leading to a range of biological activities.
Anti-proliferative and Cytotoxic Mechanisms
The chroman-4-one scaffold is a core feature of many compounds with potent anti-proliferative and cytotoxic activity against various cancer cell lines. researchgate.netnih.govnih.gov The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
One synthetic flavanone (B1672756), 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, was found to be highly cytotoxic to human leukemia cell lines (U-937, HL-60, NALM-6). nih.gov Its mechanism involves inducing G2-M cell cycle arrest and triggering apoptosis, evidenced by mitochondrial cytochrome c release, caspase activation, and poly(ADP-ribose)polymerase (PARP) processing. nih.gov This apoptotic induction was linked to the activation of the MAPK pathway, including p38, ERK, and JNK/SAPK kinases. nih.gov
Similarly, a series of 2-substituted 3-methylidenechroman-4-ones showed high cytotoxicity against leukemia cells. nih.gov One potent analog induced late-stage apoptosis in NALM-6 cells, a process mediated primarily through the extrinsic (caspase 8) pathway. nih.gov
Inhibition of SIRT2 by chroman-4-one derivatives also contributes to their anti-proliferative effects. acs.orgacs.org By inhibiting SIRT2, these compounds cause an increase in the acetylation of α-tubulin, a key component of the cytoskeleton. acs.orgacs.org This disruption of microtubule dynamics can interfere with mitosis and cell division, leading to reduced proliferation in breast (MCF-7) and lung (A549) cancer cells. acs.orgacs.org Computational studies also suggest that 3-benzylidene chroman-4-one analogs may exert anticancer effects by binding to and inhibiting the Akt enzyme, a critical node in cell survival signaling pathways. tandfonline.com
Table 3: Cytotoxic Activity of Chroman-4-one Derivatives
| Derivative | Cell Line | IC50 Value | Source |
| (Analog 14d) | NALM-6 (Leukemia) | 0.50 µM | nih.gov |
| (6-Methoxy-2-(naphthalen-1-yl)chroman-4-one) | U-937 (Leukemia) | 1.3 µM | nih.gov |
| (Analog 14d) | HL-60 (Leukemia) | 1.46 µM | nih.gov |
| (3-Bromobenzylidene derivative) | CEM (T-lymphocyte) | 4.81 µM | researchgate.net |
| (3-Bromobenzylidene derivative) | Molt 4/C8 (T-lymphocyte) | 5.22 µM | researchgate.net |
Antimicrobial and Antiviral Activity Pathways
The chroman-4-one scaffold is present in molecules with significant activity against a range of pathogens, including bacteria, fungi, parasites, and viruses. mdpi.com
Antiviral Pathways: The chroman-4-one core and its unsaturated analog, chromen-4-one, are integral to compounds that inhibit viral replication. nih.gov For instance, certain chromen-4-one derivatives have been identified as potent inhibitors of the Chikungunya virus (ChikV). researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting the ChikV nsP2 protease, an enzyme essential for processing the viral polyprotein. researchgate.net
In the context of SARS-CoV-2, flavonoids containing the 4H-chromen-4-one scaffold have been investigated as potential inhibitors of key viral proteins. nih.gov Computational and in vitro studies suggest that these compounds can bind to the active sites of the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), potentially blocking viral replication. nih.gov
Furthermore, other derivatives have been designed as human rhinovirus (HRV) inhibitors. nih.gov Mechanistic studies of a potent 2H-chromene analog indicated that it acts as a capsid-binder, interfering with the uncoating process of the virus after it enters a host cell. nih.gov
Neurological and Neuroprotective Modulations
One area of interest is the modulation of signaling pathways involved in neuronal survival and plasticity. For instance, a chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated neuroprotective effects against excitotoxicity, a key factor in neurodegenerative diseases. nih.govnih.gov This compound was found to inhibit neuronal cell damage induced by glutamate (B1630785) and N-methyl-d-aspartate (NMDA). nih.govnih.gov
The neuroprotective action of BL-M is linked to the activation of the ERK-CREB signaling pathway. nih.govnih.gov Specifically, it was shown to increase the phosphorylation of both ERK1/2 and the cAMP response element-binding protein (CREB). nih.govnih.gov CREB is a transcription factor crucial for neuronal survival and function. nih.gov The neuroprotective effects of BL-M were reversed by an MEK inhibitor, confirming the essential role of the ERK pathway. nih.govnih.gov
Furthermore, many chroman derivatives possess antioxidant properties, which contribute to their neuroprotective profiles. BL-M, for example, exhibited marked antioxidant activity by inhibiting the generation of intracellular reactive oxygen species (ROS) and lipid peroxidation. nih.govnih.gov This dual action of modulating protective signaling pathways and reducing oxidative stress highlights the therapeutic potential of the chroman scaffold in neurological disorders.
Table 1: Potential Neurological and Neuroprotective Mechanisms of Chroman Derivatives
| Mechanism | Observed Effect | Investigated Compound |
| Inhibition of Excitotoxicity | Protection against glutamate- and NMDA-induced neuronal damage. nih.govnih.gov | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) |
| Activation of ERK-CREB Pathway | Increased phosphorylation of ERK1/2 and CREB, promoting neuronal survival. nih.govnih.gov | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) |
| Antioxidant Activity | Inhibition of intracellular ROS and lipid peroxidation. nih.govnih.gov | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) |
Anti-inflammatory Response Mechanisms
The anti-inflammatory properties of chroman-based compounds have been investigated, suggesting potential mechanisms for this compound. Studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown that these compounds can suppress inflammatory responses in vitro and in vivo. nih.gov
A key mechanism identified is the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, these chromen-4-one derivatives were found to downregulate the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov
The suppression of these inflammatory markers is achieved by inhibiting the activation of the TLR4 and MAPK pathways. nih.gov This, in turn, prevents the downstream signaling cascades that lead to the production of inflammatory cytokines. nih.gov The ability to modulate these fundamental inflammatory pathways suggests that chroman derivatives could have therapeutic applications in inflammatory conditions.
Table 2: Potential Anti-inflammatory Mechanisms of Chroman Derivatives
| Mechanism | Observed Effect | Investigated Compound Class |
| Inhibition of Pro-inflammatory Mediators | Downregulation of NO, IL-6, and TNF-α expression. nih.gov | 2-phenyl-4H-chromen-4-one derivatives |
| Modulation of TLR4/MAPK Pathway | Inhibition of LPS-induced activation of TLR4 and MAPK signaling. nih.gov | 2-phenyl-4H-chromen-4-one derivatives |
Epigenetic Target Modulation (e.g., Histone Demethylases)
Currently, there is a lack of specific research linking this compound or its close derivatives to the modulation of epigenetic targets such as histone demethylases. The field of epigenetic modulation by small molecules is an expanding area of research, and histone demethylases are recognized as important therapeutic targets in various diseases, including cancer. nih.gov
Histone demethylases, such as the lysine-specific demethylase 1 (LSD1) and the Jumonji C (JmjC) domain-containing histone demethylases, play a crucial role in regulating gene expression by removing methyl groups from histones. nih.govnih.gov Inhibitors of these enzymes are being explored for their potential to reactivate silenced tumor suppressor genes. nih.govmdpi.com
While no direct evidence exists for this compound, the diverse biological activities of the chroman scaffold suggest that its potential interaction with epigenetic enzymes could be a future area of investigation.
Cholinesterase and Monoamine Oxidase Inhibition Mechanisms
The inhibition of cholinesterases and monoamine oxidases (MAOs) is a well-documented activity for certain classes of chroman derivatives, particularly chroman-4-ones. nih.govjournaljpri.comresearchgate.netnih.gov These enzymes are significant targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Cholinesterase Inhibition: Some amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One particular derivative, compound 4k, showed potent inhibition of BChE with an IC50 value of 0.65 µM and exhibited a competitive mode of inhibition. nih.gov The management of cholinergic deficits through cholinesterase inhibition is a key strategy in Alzheimer's disease therapy. researchgate.netnih.gov
Monoamine Oxidase (MAO) Inhibition: Several studies have highlighted the potential of chroman-4-one derivatives as MAO inhibitors. nih.govjournaljpri.comresearchgate.net For example, 5-hydroxy-2-methyl-chroman-4-one was identified as a selective inhibitor of MAO-B, with an IC50 value of 3.23 µM. nih.gov MAO-B is responsible for the degradation of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. nih.gov
The dual inhibitory activity against both cholinesterases and MAOs by some chroman derivatives makes them attractive multi-target drug candidates for complex neurodegenerative disorders. nih.gov
Table 3: Cholinesterase and MAO Inhibition by Chroman Derivatives
| Enzyme Target | Inhibitory Activity | Investigated Compound/Class |
| Acetylcholinesterase (AChE) | Moderate inhibition by some derivatives. nih.gov | Amino-7,8-dihydro-4H-chromenone derivatives |
| Butyrylcholinesterase (BChE) | Potent competitive inhibition (IC50 = 0.65 µM for compound 4k). nih.gov | Amino-7,8-dihydro-4H-chromenone derivatives |
| Monoamine Oxidase A (MAO-A) | Weaker inhibition (IC50 = 13.97 µM). nih.gov | 5-hydroxy-2-methyl-chroman-4-one |
| Monoamine Oxidase B (MAO-B) | Selective and competitive inhibition (IC50 = 3.23 µM). nih.gov | 5-hydroxy-2-methyl-chroman-4-one |
Mechanistic Insights from Pre-clinical In Vitro Biological Evaluations
Pre-clinical in vitro studies on various chroman derivatives have provided valuable insights into their potential mechanisms of action across different therapeutic areas.
In the context of cancer, certain flavanone and chromanone derivatives have demonstrated antiproliferative activity against colon cancer cell lines. nih.gov The underlying mechanism appears to be linked to their pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and subsequent induction of apoptosis and autophagy. nih.gov
In the field of anti-parasitic research, chroman-4-one derivatives have been investigated as inhibitors of pteridine reductase 1 (PTR1), an enzyme essential for certain parasites like Trypanosoma brucei and Leishmania major. nih.gov One such derivative showed activity against both the enzyme and the parasites with low toxicity, highlighting its potential as a lead compound for the development of new anti-parasitic drugs. nih.gov
These in vitro evaluations underscore the versatility of the chroman scaffold and suggest that this compound could potentially interact with a range of biological targets, leading to diverse pharmacological effects. Further direct experimental studies on this compound are necessary to elucidate its specific molecular mechanisms and biological targets.
Table 4: Summary of In Vitro Biological Evaluations of Chroman Derivatives
| Research Area | Biological Target/Process | Observed Effect | Investigated Compound Class |
| Anticancer | Proliferation of colon cancer cells | Antiproliferative activity through induction of oxidative stress, apoptosis, and autophagy. nih.gov | Flavanone/Chromanone derivatives |
| Anti-parasitic | Pteridine Reductase 1 (PTR1) | Inhibition of PTR1 and anti-parasitic activity against Trypanosoma brucei and Leishmania infantum. nih.gov | Chroman-4-one derivatives |
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research focusing on the computational and theoretical chemistry of the compound “this compound” that aligns with the detailed outline provided.
The available literature primarily focuses on related but structurally distinct scaffolds, such as Chroman-4-one and Chromen-4-one . These compounds feature a ketone group at the C4 position of the chroman ring, which imparts significantly different chemical and electronic properties compared to the methanamine hydrochloride group in the requested compound. Computational studies, including molecular docking, molecular dynamics, and quantum chemical calculations, have been performed on these chroman-4-one derivatives to explore their potential as antimicrobial, anticancer, and anti-parasitic agents researchgate.netmdpi.comnih.govnih.gov.
For instance, research on chroman-4-one derivatives has included:
Molecular docking studies to understand their binding modes with biological targets like pteridine reductase 1 and various enzymes in Candida albicans mdpi.comnih.gov.
Quantum chemical studies on the fundamental chroman ring system to understand its thermolysis and reactivity pku.edu.cn.
Predictive modeling and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions for various chromone (B188151) and chromanone derivatives to assess their drug-likeness nih.govnih.gov.
Therefore, due to the strict requirement to focus solely on "this compound" and the absence of specific computational and theoretical studies on this exact compound in the available literature, it is not possible to generate the requested article with scientific accuracy and adherence to the provided outline. The creation of such an article would require fabricating data and research findings, which falls outside the scope of factual content generation.
Pre Clinical Medicinal Chemistry Applications and Therapeutic Explorations of Chroman 4 Ylmethanamine Hydrochloride Analogs
Role as Core Building Blocks in Drug Discovery
The chroman-4-one scaffold is a fundamental and highly valued intermediate in organic synthesis and drug design. nih.gov Its structure, which is distinct from chromone (B188151) due to the saturation of the C2-C3 bond, provides a flexible framework for creating a variety of derivatives, including flavanones, isoflavanones, and spirochromanones. nih.gov Synthetic chemists utilize chroman-4-ones as starting materials to introduce diverse functional groups and build molecular complexity. mdpi.com Efficient synthetic routes, such as base-promoted aldol (B89426) condensations followed by intramolecular oxa-Michael additions, often utilizing microwave irradiation, enable the production of libraries of 2-alkyl-substituted chroman-4-ones. researchgate.net These libraries of compounds can then be further modified, for instance, through reactions at the C3 position, to introduce substituents like amino, bromo, or cyano groups, expanding the chemical space for biological screening. researchgate.net This adaptability makes the chroman framework an essential tool for generating novel lead compounds in drug discovery programs. nih.gov
Investigation in Neuropharmacology
Analogs of chroman-4-ylmethanamine have been extensively investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases. researchgate.netgoogle.com The chroman scaffold has proven to be a highly potent pharmacophore in this area. google.comnih.gov Research has focused on designing chroman derivatives that can inhibit key enzymes implicated in the progression of these diseases.
One major area of focus is the inhibition of sirtuins, a class of enzymes involved in aging-related cellular processes. researchgate.net A series of substituted chroman-4-one derivatives were identified as selective and potent inhibitors of Sirtuin 2 (SIRT2), with IC50 values in the low micromolar range. researchgate.netnih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent inhibitor in one study, with an IC50 of 1.5 μM. researchgate.net Another key target is butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. A family of gem-dimethylchroman-4-ol compounds demonstrated good inhibition of equine BuChE, with IC50 values in the range of 2.9–7.3 μM, comparable to currently used drugs. google.com Furthermore, 3-arylidenechroman-4-ones have shown potential as potent and selective inhibitors of monoamine oxidase-B (MAO-B), another important target in neurodegenerative disease therapy. researchgate.net
| Compound Class/Example | Target Enzyme | Activity (IC50) | Disease Context |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 μM | Neurodegenerative Disorders |
| gem-dimethylchroman-4-ol derivatives | Butyrylcholinesterase (BuChE) | 2.9 - 7.3 μM | Alzheimer's Disease |
| 3-Arylidenechroman-4-ones | Monoamine Oxidase-B (MAO-B) | Potent Inhibition | Alzheimer's/Parkinson's Disease |
Applications in Anticancer Agent Development
The chroman scaffold is a prominent feature in the development of novel cytotoxic agents for cancer therapy. mdpi.com Numerous studies have reported the synthesis of chroman-4-one analogs and their subsequent evaluation against a variety of human cancer cell lines, revealing significant antiproliferative activity. researchgate.net
Derivatives have shown effectiveness against leukemia, breast, lung, and colon cancer cell lines. researchgate.netmdpi.com In one study, a series of 3-methylidenechroman-4-ones were found to be highly cytotoxic to leukemia cells (HL-60 and NALM-6). researchgate.net The analog designated 14d was particularly potent, exhibiting an IC50 value of 1.46 μM against HL-60 cells and 0.50 μM against NALM-6 cells, making it more potent than the reference drug carboplatin in this assay. researchgate.net Further investigation showed that this compound induced apoptosis in the cancer cells. researchgate.net In another study, chromane-2,4-dione derivatives were evaluated, with compound 13 showing the most potent activity against the MOLT-4 leukemia cell line with an IC50 of 24.4 μM. The versatility of the chroman structure allows for the creation of rigid analogs of other known cytotoxic agents like chalcones, leading to compounds with selective toxicity for malignant cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| 3-methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 µM | researchgate.net |
| 3-methylidenechroman-4-one (14d) | HL-60 (Leukemia) | 1.46 ± 0.16 µM | researchgate.net |
| Chromane-2,4-dione (13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 µM | |
| Chromane-2,4-dione (13) | HL-60 (Leukemia) | 42.0 ± 2.7 µM | |
| Chromane-2,4-dione (11) | MCF-7 (Breast Cancer) | 68.4 ± 3.9 µM |
Research in Anti-infective Agents
In response to the global challenge of increasing microbial resistance, chroman-4-one and its derivatives have been investigated as a source of new anti-infective agents. drugbank.combjmu.edu.cn These compounds have been tested against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. mdpi.comdrugbank.com
In a comprehensive study, 25 different chroman-4-one and homoisoflavonoid derivatives were evaluated for antimicrobial activity. drugbank.com Thirteen of these compounds showed activity against bacteria such as Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis, as well as fungi including various Candida species and Aspergillus flavus. drugbank.combjmu.edu.cn The Minimum Inhibitory Concentration (MIC) values for the active compounds generally ranged from 64 to 1024 μg/mL. drugbank.com Structure-activity relationship studies indicated that modifications to the core structure, such as the addition of a benzyl group, could confer or enhance antifungal activity. drugbank.com For example, one homoisoflavonoid derivative showed better activity against C. albicans than its chroman-4-one precursor. drugbank.com Other research has identified that chromone-3-carbonitrile derivatives exhibit good antifungal activity, with MICs as low as 5 to 50 µg/mL, and can also inhibit the formation of biofilms by C. albicans. google.com
| Compound Class | Pathogen(s) | Activity Range (MIC) |
| Chroman-4-one & Homoisoflavonoid derivatives | Bacteria & Fungi | 64 - 1024 µg/mL |
| Chromone-3-carbonitriles | Candida albicans | 5 - 50 µg/mL |
| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5 - 1000 µg/mL |
Potential in Anti-inflammatory Therapeutics
Chroman-based compounds have emerged as promising candidates for the development of new anti-inflammatory drugs. hmdb.cawjpsronline.com A variety of derivatives have been designed and synthesized to target key pathways and mediators involved in the inflammatory response. hmdb.canih.gov
Studies have shown that these analogs can effectively inhibit the production of pro-inflammatory cytokines and other mediators. For instance, a novel chromone derivative, DCO-6, was found to significantly reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-1β, and IL-6 in macrophages. nih.gov The mechanism was traced to the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov Similarly, a series of 4-ferrocenylchroman-2-one derivatives were screened for their ability to inhibit LPS-induced NO production, with compound 3h also showing significant inhibition of IL-6 and TNF-α. nih.gov This effect was linked to the inhibition of the NF-κB and MAPKs signaling pathways. nih.gov Other research focused on the inhibition of cell adhesion molecules, where N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (compound 14) was identified as a potent inhibitor of TNF-α-induced ICAM-1 expression on endothelial cells. mdpi.comhmdb.ca
| Compound/Derivative Class | Biological Target/Pathway | Effect |
| DCO-6 (Chromone derivative) | TRAF6-ASK1-p38 Pathway | Inhibition of NO, IL-1β, IL-6 production |
| 4-ferrocenylchroman-2-one (3h) | NF-κB and MAPKs Pathways | Inhibition of NO, IL-6, TNF-α production |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | ICAM-1 Expression | Potent inhibition |
| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide | p38α MAPK Signaling | Inhibition of superoxide generation & elastase release |
Cardiovascular Research Perspectives
The chroman scaffold is present in molecules investigated for their potential in treating cardiovascular diseases, particularly due to its association with vasorelaxant and antihypertensive properties. hmdb.cawikipedia.org The most prominent example is Nebivolol, an approved antihypertensive drug which incorporates a chroman moiety in its structure. wikipedia.org Nebivolol is a highly selective β1-adrenergic receptor antagonist that also possesses a unique nitric oxide (NO)-potentiating, vasodilatory effect, which contributes to its ability to lower blood pressure by reducing peripheral vascular resistance. google.com
Preclinical research has also explored novel chroman derivatives for their direct effects on vascular tissue. One study investigated 7-[2-(4-morpholinyl)ethoxy] chroman hydrochloride (HEF-04) and found that it relaxed the contraction of vascular smooth muscle in isolated rabbit thoracic aorta in a dose-dependent manner. hmdb.ca The vasorelaxant effect of this compound was significantly stronger in endothelium-intact tissues, suggesting its mechanism may involve interaction with vascular relaxing factors or the release of endothelium-derived hyperpolarizing factor (EDHF). hmdb.ca Additionally, related benzopyran structures, such as nitrate-coumarin derivatives, have been shown to be potent vasodilators, acting through the activation of soluble guanylate cyclase (sGC).
Design and Evaluation of Multi-target Directed Ligands
The complexity of multifactorial diseases like Alzheimer's has driven a shift in drug discovery towards designing multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple pathological pathways simultaneously. The chroman scaffold has been successfully employed as a core structure for developing such MTDLs.
Researchers have designed and synthesized libraries of chromone-based derivatives aimed at concurrently inhibiting both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), all of which are key targets in Alzheimer's therapy. In one such effort, compound 9a, an acrylate derivative of chromone, was identified as a potent and selective inhibitor of AChE with an IC50 of 0.21 μM. Remarkably, the same compound also displayed dual inhibitory activity against both human MAO-A (IC50 = 0.94 μM) and MAO-B (IC50 = 3.81 μM). This ability to integrate different pharmacophores onto a single chroman framework to achieve a balanced activity profile against multiple targets highlights its value in developing innovative treatments for complex neurodegenerative disorders.
| Compound ID | Target 1 | Activity (IC50) | Target 2 | Activity (IC50) | Target 3 | Activity (IC50) |
| 9a | AChE | 0.21 µM | hMAO-A | 0.94 µM | hMAO-B | 3.81 µM |
Emerging Trends and Future Perspectives in Chroman 4 Ylmethanamine Hydrochloride Research
Innovations in Synthetic Methodologies
The chroman-4-one scaffold is a privileged structure in the fields of heterocyclic chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules. nih.gov Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of chroman-4-one derivatives, which are precursors to compounds like Chroman-4-ylmethanamine hydrochloride.
Innovations have moved beyond traditional multi-step and often harsh reaction conditions. patsnap.com Modern approaches focus on cascade reactions, multicomponent reactions, and the use of novel catalytic systems to improve yield, reduce waste, and increase molecular diversity. For instance, visible-light-driven photoredox catalysis has been employed for the synthesis of 3-(arylmethyl)chroman-4-ones, demonstrating mild reaction conditions and good functional group tolerance. patsnap.com Another innovative approach involves a metal-free, decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes with oxamic acids to produce amide-containing chroman-4-ones. patsnap.com While specific methodologies for the direct, large-scale synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of 4-aminomethylchromans has been a subject of academic research. purdue.edu These synthetic strategies often involve the reduction of a nitrile or an oxime derivative of a chroman-4-one precursor. The development of stereoselective synthetic routes is a key area of focus, as the chirality at the 4-position of the chroman ring can significantly influence biological activity.
Future synthetic innovations will likely focus on developing more atom-economical and environmentally benign methods. This includes the use of flow chemistry to enable safer and more scalable production, as well as the application of biocatalysis to achieve high enantioselectivity. The ability to efficiently generate a diverse library of Chroman-4-ylmethanamine derivatives is crucial for exploring their structure-activity relationships (SAR).
Advanced Mechanistic and Target Validation Studies
A significant breakthrough in understanding the biological role of Chroman-4-ylmethanamine derivatives has been the identification of their activity as selective dopamine (B1211576) D2 receptor agonists. purdue.edu Research combining structural features of known dopaminergic ligands led to the synthesis of 4-aminomethylchromans, which demonstrated potency comparable to the prototypical D2 agonist, quinpirole. purdue.edu This finding firmly establishes the dopamine D2 receptor as a primary biological target for this class of compounds.
Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect. mdpi.com For this compound, the validation of the dopamine D2 receptor as a target opens up avenues for its potential use in conditions where this receptor plays a key pathophysiological role. Advanced mechanistic studies are now needed to dissect the downstream signaling pathways activated by the binding of this compound to the D2 receptor. This includes investigating its effects on adenylyl cyclase activity, G-protein coupling, and β-arrestin recruitment.
Furthermore, it is essential to explore potential off-target effects to build a comprehensive pharmacological profile. Techniques such as chemical proteomics and phenotypic screening can help identify other potential binding partners and cellular effects, which could reveal novel therapeutic opportunities or potential liabilities. Understanding the precise molecular interactions between this compound and the D2 receptor at an atomic level, through techniques like X-ray crystallography or cryo-electron microscopy, will be invaluable for designing next-generation compounds with improved selectivity and efficacy.
Integration of Computational Intelligence in Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. nih.gov For this compound and its analogs, computational intelligence can be applied at various stages, from hit identification to lead optimization.
Pharmacophore modeling is a powerful ligand-based CADD method that defines the essential three-dimensional arrangement of chemical features necessary for biological activity. escholarship.org By creating a pharmacophore model based on known active chroman derivatives, large chemical databases can be virtually screened to identify novel compounds with the potential for similar biological activity. escholarship.orgnih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
Structure-based drug design (SBDD) becomes feasible once the structure of the biological target, such as the dopamine D2 receptor, is available. Molecular docking simulations can predict the binding mode and affinity of this compound within the receptor's binding site. nih.gov This allows for the rational design of modifications to the molecule to enhance its interaction with key amino acid residues, thereby improving its potency and selectivity. nih.gov
Furthermore, the application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug design. organic-chemistry.org AI models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, virtual compounds. nih.gov These models can predict not only the desired pharmacological activity but also absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with a higher likelihood of success in clinical development. researchgate.net For this compound, these computational approaches can guide the synthesis of new derivatives with optimized properties.
Exploration of Novel Therapeutic Indications
The identification of Chroman-4-ylmethanamine derivatives as selective dopamine D2 receptor agonists points towards their potential application in a range of neurological and psychiatric disorders. purdue.eduwikipedia.org Dopamine D2 receptors are well-established targets for the treatment of Parkinson's disease, schizophrenia, and restless legs syndrome. wikipedia.org Therefore, this compound could represent a novel chemical entity for the management of these conditions.
The chroman scaffold itself is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. patsnap.com This suggests that derivatives of Chroman-4-ylmethanamine could be explored for therapeutic indications beyond those directly related to dopamine D2 agonism. For instance, the neuroprotective properties of some chroman derivatives could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease, not only by providing symptomatic relief through dopamine receptor modulation but also by potentially slowing disease progression.
Future research should involve screening this compound and a library of its derivatives against a wide panel of biological targets and in various disease models. This could uncover unexpected therapeutic opportunities. For example, given the role of dopamine in reward and motivation, the potential of these compounds in treating addiction and depression could also be investigated.
Strategies for Collaborative and Interdisciplinary Research
The journey of a drug from initial discovery to clinical application is a complex and resource-intensive process that benefits greatly from collaboration. nih.govnih.gov For the development of this compound, a multifaceted approach involving academia, industry, and clinical research organizations is crucial.
Academic laboratories can play a pivotal role in fundamental research, such as elucidating the detailed mechanism of action of the compound and exploring novel synthetic methodologies. mdpi.com Pharmaceutical companies, with their expertise in drug development, medicinal chemistry, and clinical trials, are essential for translating these basic scientific discoveries into therapeutic products. nih.gov
An interdisciplinary approach is also vital. The development of this compound requires the expertise of medicinal chemists, pharmacologists, computational scientists, toxicologists, and clinicians. mdpi.com For example, computational chemists can work closely with medicinal chemists to design and prioritize new derivatives for synthesis, which are then evaluated by pharmacologists for their biological activity. organic-chemistry.org This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov
Establishing consortia and public-private partnerships can facilitate the sharing of knowledge, resources, and risks, ultimately accelerating the development of promising new therapies like this compound. researchgate.net Such collaborations can bridge the "valley of death" between preclinical research and clinical development, ensuring that promising compounds have a clear path to potentially benefit patients. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
